4-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid
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Overview
Description
4-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid: is an organic compound with the molecular formula C14H10F2O3. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical reactions and applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxyphenylboronic acid and 2-fluorobenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 4-fluoro-2-methoxyphenylboronic acid with 2-fluorobenzoic acid in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through coupling reactions.
Quinones and Hydroquinones: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
Uniqueness
4-Fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-fluoro-2-(2-fluoro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-5-10(13(16)7-9)12-6-8(15)2-4-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLCIJLYQCPVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681296 |
Source
|
Record name | 2',5-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183009-21-3 |
Source
|
Record name | 2',5-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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